molecular formula C14H11N3O3S B2696565 (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one CAS No. 441783-99-9

(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one

Cat. No.: B2696565
CAS No.: 441783-99-9
M. Wt: 301.32
InChI Key: MXVURAINDIROSH-WDZFZDKYSA-N
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Description

The compound “(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one” is a derivative of the 2-thioxoimidazolidin-4-one scaffold, characterized by a quinoline-based arylidene substituent at position 3. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions. The quinoline moiety introduces aromaticity and hydrogen-bonding capabilities via its hydroxy and methoxy groups, which may enhance binding to biological targets such as kinases or receptors.

Properties

IUPAC Name

(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-6-methoxyquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)15-10)6-11-13(19)17-14(21)16-11/h2-6,19H,1H3,(H2,16,17,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYIBACZHAIKTC-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 2-thioxoimidazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Thiol-substituted imidazolidinones.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in pharmaceuticals.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.

Mechanism of Action

The mechanism by which (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, disrupting normal cellular functions. In antimicrobial applications, it may inhibit key enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it could interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

  • Arylidene Substituents: Electron-donating groups (e.g., methoxy, hydroxy) enhance solubility and target binding. For example, 4b (3,4-dimethoxy) exhibits potent antioxidant activity due to improved electron delocalization . Quinoline derivatives: The target compound’s quinoline moiety may mimic kinase-binding motifs (e.g., ATP-binding pockets), similar to 23’s kinase inhibition .
  • S-Alkylation :

    • Methylation of the thioxo group (e.g., 31 and 33) reduces polarity, enhancing membrane permeability. Compound 33 (methylthio derivative of 23) shows improved antiproliferative activity (92% yield, mp 177–179°C) .
  • Stereochemistry :

    • The Z-configuration is conserved in active analogues (e.g., 4a–c, 21–24), as confirmed by NMR coupling constants . E-isomers are typically less bioactive due to steric clashes.

Key Research Findings and Gaps

  • The target compound’s quinoline moiety is underexplored in 2-thioxoimidazolidinones but is promising due to its structural similarity to kinase inhibitors like staurosporine.
  • No direct data exist on its synthesis or bioactivity. However, analogues suggest that hydroxy and methoxy groups could enhance solubility and target specificity.
  • Further studies should prioritize microwave-assisted synthesis (to optimize Z-selectivity) and evaluate kinase inhibition (e.g., CDK5, GSK-3β) .

Biological Activity

(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The compound can be synthesized through various methods involving the reaction of 2-hydroxy-6-methoxyquinoline with thioxoimidazolidinone derivatives. The synthetic routes often focus on optimizing yields and purity while ensuring that the desired structural characteristics are maintained.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays :
    • In vitro studies using MTT assays have shown that the compound has an IC50 value in the low micromolar range against HepG2 liver cancer cells, suggesting potent anticancer activity. For example, a related thioxoimidazolidinone derivative demonstrated IC50 values of 0.017 µM against HepG2 cells, indicating that similar derivatives may also exhibit strong activity .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic genes such as p53 and Caspases 3, 8, and 9 while downregulating anti-apoptotic factors like Bcl-2 . This suggests that this compound may activate intrinsic apoptotic pathways.
  • Cell Cycle Arrest :
    • Flow cytometry analysis has shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, further supporting its role as a potential anticancer agent .
  • Antioxidant Activity :
    • The compound has been reported to enhance antioxidant levels (CAT, SOD, and GSH) in treated cells, which may contribute to its protective effects against oxidative stress induced by cancer .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with other known compounds is useful:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG2~0.017Induces apoptosis; cell cycle arrest
StaurosporineHepG25.07Broad-spectrum kinase inhibitor
5-FluorouracilHepG25.18Antimetabolite; inhibits DNA synthesis

Case Studies

Several case studies have documented the effects of thioxoimidazolidinone derivatives on cancer cell lines:

  • Study on HepG2 Cells :
    • A study demonstrated that treatment with a thioxoimidazolidinone derivative led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that these compounds interact with key proteins in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This interaction could be responsible for the observed cytotoxic effects .

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